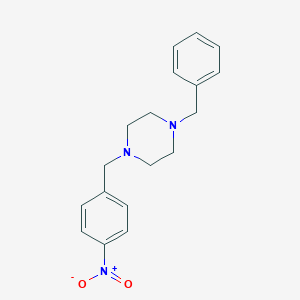

1-Benzyl-4-(4-nitrobenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

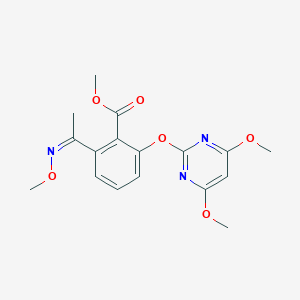

The compound 1-Benzyl-4-(4-nitrobenzyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperazine derivatives can involve various modification schemes to improve their biological activity and bioavailability. For instance, analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide were synthesized to increase bioavailability by introducing modifications such as replacing the benzyl group on the piperazine ring and expanding the aromatic ring to a bicyclic moiety . Similarly, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs were prepared to examine their antimicrobial activity . The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation and reduction also exemplifies the synthetic routes employed for such compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using spectroscopic methods and X-ray diffraction studies. For example, the crystal and molecular structure of a novel 1-benzhydryl piperazine derivative was analyzed, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . The structure of 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate was also determined, showing a slightly distorted chair conformation of the piperazinium ring and hydrogen bonding interactions in the crystal .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine . Radioiodination of piperazine derivatives can be achieved through isotopic and non-isotopic exchange reactions, although the radiochemical yields may vary and require optimization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can significantly affect the compound's reactivity and interactions. The nitro group in 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine is twisted from the benzene ring, affecting the molecule's planarity and possibly its biological activity . The presence of substituents on the piperazine ring can also influence the compound's solubility, stability, and hydrogen bonding capacity, as seen in the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid .

Applications De Recherche Scientifique

Role in Metabolic Pathways and Drug Metabolism

1-Benzyl-4-(4-nitrobenzyl)piperazine and related arylpiperazine derivatives have been extensively studied for their metabolism and disposition in the treatment of depression, psychosis, or anxiety. These compounds undergo significant pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varying affinities for neurotransmitter receptors, indicating their potential role in the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

Antimicrobial Applications

Piperazine and its analogues, including 1-Benzyl-4-(4-nitrobenzyl)piperazine, have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB). Their efficacy against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB highlights their potential as a core in designing anti-TB molecules. The structural role of piperazine in these compounds aids in understanding their structure-activity relationship (SAR) and guides the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Drug Design

Piperazine derivatives are pivotal in the rational design of drugs for various therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory applications. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, suggesting the flexibility of piperazine as a building block in drug discovery (Rathi et al., 2016).

Pharmacological and Biological Significance

The pharmacological and biological significance of piperazine and its derivatives, including 1-Benzyl-4-(4-nitrobenzyl)piperazine, extends to a broad spectrum of activities. These compounds are found in many potent biologically active compounds, indicating their wide-ranging implications in medicinal chemistry and pharmacotherapy (Verma & Kumar, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-4-[(4-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPBNJMOQJJJJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354123 |

Source

|

| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-nitrobenzyl)piperazine | |

CAS RN |

148120-37-0 |

Source

|

| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)